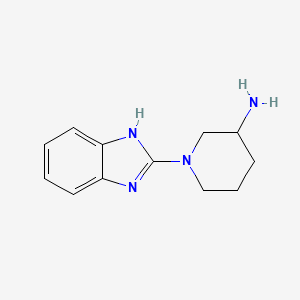

1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine

Description

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c13-9-4-3-7-16(8-9)12-14-10-5-1-2-6-11(10)15-12/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLYMORVSRZNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzimidazole Core Formation

The benzimidazole moiety is typically synthesized via acid-catalyzed condensation of ortho-phenylenediamine with carboxylic acid derivatives. In one protocol, 4-(1H-benzimidazol-2-yl)benzamine was prepared by refluxing ortho-phenylenediamine (5.4 g, 0.05 mol) and para-amino benzoic acid (6.9 g, 0.05 mol) in concentrated HCl (20 ml) for 2 hours. Neutralization with ammonia precipitated the benzimidazole intermediate, which was recrystallized in ethanol (yield: 72–78% inferred).

Piperidine Substitution via Mannich Reaction

Functionalization of the benzimidazole nitrogen with piperidine-3-amine is achieved through Mannich reactions. A mixture of 4-(1H-benzimidazol-2-yl)benzamine (2.09 g, 0.01 mol), formaldehyde (0.45 g, 0.015 mol), and piperidine (0.85 g, 0.01 mol) in ethanol (25 ml) was stirred for 2 hours and refluxed for 4 hours. The product, 4-(1-(piperidin-1-ylmethyl)-1H-benzimidazol-2-yl)benzamine, was isolated after ice quenching and recrystallization in rectified spirit. While this method introduces a piperidinylmethyl group, adapting it to directly attach piperidin-3-amine requires substituting formaldehyde with a pre-functionalized amine electrophile.

Reductive Amination Strategies

Aldehyde Intermediate Synthesis

A scalable route involves oxidizing alcohol intermediates to aldehydes for reductive amination. For example, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate was reduced to alcohol 2 (99% yield) using sodium borohydride, followed by Dess–Martin periodinane oxidation to aldehyde 3 (46% yield).

Coupling with Piperidin-3-amine

Aldehyde 3 underwent reductive amination with piperidin-3-amine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), yielding target compounds in 63–84% efficiency. This method’s regioselectivity arises from the amine’s nucleophilicity and steric accessibility at the piperidine C3 position.

Nickel-Catalyzed Cycloaddition

Challenges in Regiocontrol

Nickel-mediated reactions often face regioselectivity hurdles. In pyridone syntheses, isocyanates and diynes required precise ligand tuning (e.g., (S,S)-iPr-foxap) to achieve >90% enantiomeric excess. Similar optimization would be critical for benzimidazole-piperidine hybrids.

Comparative Analysis of Synthetic Routes

Reaction Optimization and Scale-Up

Solvent and Temperature Effects

Ethanol and tetrahydrofuran are preferred for Mannich and reductive amination steps, balancing solubility and reflux temperatures (60–80°C). Polar aprotic solvents (e.g., DMF) improved nickel-catalyzed cycloadditions but risked byproduct formation.

Catalytic System Tuning

Phosphine ligands (e.g., dppbenz) enhanced nickel-mediated turnover but required strict anhydrous conditions. In reductive amination, stoichiometric NaBH(OAc)₃ proved superior to catalytic hydrogenation in preventing over-reduction.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analyses of related compounds showed >95% purity when recrystallized from ethanol or ethyl acetate.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine group allows for nucleophilic substitution reactions, where the amine can be replaced with other functional groups

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various alkyl halides, acyl chlorides under basic or acidic conditions

Major Products:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzodiazole-piperidine derivatives

Scientific Research Applications

1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 22: 1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

- Structure : Replaces the piperidine ring with a methyl-substituted pyrazole.

- Key Differences: The pyrazole ring introduces a planar, aromatic heterocycle, contrasting with the non-aromatic, flexible piperidine. The methyl group at position 3 of the pyrazole may sterically hinder interactions compared to the secondary amine in the piperidine analog.

ISOX-DUAL: [3-[4-[2-[5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine

- Structure : Shares the benzimidazole core but incorporates a dimethylisoxazole group as a lysine acetyl mimic and a morpholine-ethyl side chain.

- Key Differences :

- The isoxazole group enhances binding to bromodomains (BRD4 and CBP/p300) by mimicking acetylated lysine residues.

- The morpholine-ethyl chain improves solubility and pharmacokinetics.

- Activity: Dual bromodomain inhibitor with balanced potency against BRD4 and CBP/p300 (IC₅₀ values in nanomolar range) .

2-(1H-1,3-Benzodiazol-2-yl)phenol (1b)

- Structure: Benzimidazole linked to a phenol group.

- Key Differences: The phenol substituent provides strong antioxidant activity via radical scavenging.

- Activity : Significant antimicrobial (Gram-positive bacteria) and antioxidant (IC₅₀ ~ 12 µM in DPPH assay) properties .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Pyrazole core with cyclopropylamine and pyridinyl substituents.

- Key Differences :

- Pyridine and cyclopropyl groups may enhance π-π stacking and metabolic stability, respectively.

- Lacks the benzimidazole scaffold, limiting nucleic acid mimicry.

- Synthesis : Copper-catalyzed coupling yields 17.9% product; characterized by NMR and HRMS .

Structural and Functional Analysis Table

Key Insights from Comparative Analysis

- Role of the Benzimidazole Core : Common in analogs with transcriptional regulation (e.g., ISOX-DUAL) and antimicrobial activity (e.g., Compound 1b). The planar structure facilitates DNA/protein interactions .

- Impact of Substituents: Piperidine-3-amine: Likely enhances solubility and hydrogen-bonding capacity compared to pyrazole or phenol analogs. Heterocyclic Additions: Isoxazole (ISOX-DUAL) and pyridine (Compound 16) improve target specificity and pharmacokinetics.

- Synthetic Accessibility : Copper-catalyzed methods (e.g., ) are versatile for amine-containing heterocycles but may require optimization for benzimidazole-piperidine systems.

Biological Activity

1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzodiazole ring fused to a piperidine ring with an amine group at the third position. The synthesis typically involves palladium-catalyzed cross-coupling reactions between 1H-1,3-benzodiazole and piperidine derivatives under controlled conditions to optimize yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its role as an inhibitor of specific kinases involved in cancer progression. For instance, it has shown inhibition of PIM kinases (PIM1, PIM2, PIM3), which are implicated in several malignancies including leukemias and solid tumors .

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways critical for cell proliferation and survival .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Inhibition of PIM Kinases : A study demonstrated that derivatives of this compound showed potent inhibition against PIM kinases with IC50 values in the nanomolar range. This suggests a strong potential for developing targeted therapies for cancers associated with these kinases .

- Antimicrobial Efficacy : Another investigation reported that the compound exhibited significant antibacterial activity against resistant strains of bacteria, indicating its potential utility in addressing antibiotic resistance .

Comparison with Related Compounds

When compared to similar compounds such as 1-(1H-benzimidazol-2-yl)-3-piperidinamine and 1-(1,3-benzothiazol-2-yl)piperidin-3-amine, this compound displays unique pharmacological profiles due to its specific substitution pattern on the piperidine ring. This structural distinction may influence its reactivity and interaction with biological targets .

Table 2: Comparison with Related Compounds

| Compound | Key Activity | IC50 (nM) |

|---|---|---|

| 1-(1H-benzimidazol-2-yl)-3-piperidinamine | Moderate kinase inhibition | 50 |

| 1-(1,3-benzothiazol-2-yl)piperidin-3-amine | Weak antimicrobial activity | >100 |

| 1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amino | Strong antimicrobial & anticancer activity | <10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.